![molecular formula C24H24N4O4 B4063097 2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063097.png)

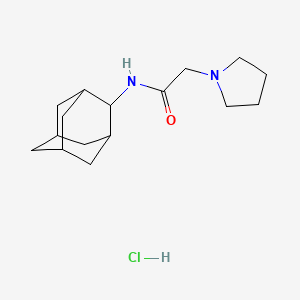

2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

説明

2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and possesses a unique chemical structure that allows it to interact with various biological targets in the human body.

科学的研究の応用

Anti-Tuberculosis Activity Enhancement

The search for improved anti-tuberculosis agents led to the synthesis of new analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, aiming to enhance bioavailability through structural modifications. These modifications included the introduction of carbamate and urea functional groups, nitrogen atom incorporation into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety, which in some cases resulted in superior anti-tuberculosis activity, increased absorption, and prolonged serum half-life (Rajendra Tangallapally et al., 2006).

Pro-Drug Systems for Hypoxic Tumors

A study on 5-substituted isoquinolin-1-ones synthesized through Curtius rearrangement revealed that nitrofuranylmethyl derivatives of anticancer drugs could be activated bioreductively, potentially releasing therapeutic drugs selectively in hypoxic solid tumors. This approach suggests a promising application of such compounds as pro-drugs in cancer treatment (J. Berry et al., 1997).

Analgesic and Anti-Inflammatory Properties

A novel series of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. The study highlighted compounds with promising results, particularly those with electron-withdrawing substituents, indicating potential therapeutic applications in managing pain and inflammation (Meriç Köksal et al., 2007).

Inhibitors of PDGF Receptor Phosphorylation

A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation. These compounds offer a new therapeutic approach for treating atherosclerosis and other cellular proliferative disorders, showcasing the utility of structural modification in developing effective inhibitors (K. Matsuno et al., 2002).

特性

IUPAC Name |

[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c29-24(23-6-3-15-32-23)26-13-11-25(12-14-26)20-7-8-21(28(30)31)22(16-20)27-10-9-18-4-1-2-5-19(18)17-27/h1-8,15-16H,9-14,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQUWVIEGSISNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}piperidine](/img/structure/B4063022.png)

![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4063029.png)

![4-{1-[(1-benzyl-1H-pyrazol-3-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4063034.png)

![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4063043.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4063050.png)

![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063059.png)

![N-cyclopentyl-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4063067.png)

![N-benzyl-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063072.png)

![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4063079.png)

![N-[2-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B4063083.png)

![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4063120.png)

![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)